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Compound of Interest

Compound Name:
3-Oxo-2,3-dihydropyridazine-4-

carboxamide

CAS No.: 2125-92-0

Cat. No.: B1586916

Get Quote

Introduction & Biological Context
Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase of the Tec family,

predominantly expressed in T-cells.[1] It plays a pivotal role in T-cell receptor (TCR) signal

transduction.[2][3] Upon TCR engagement, ITK is recruited to the plasma membrane via

interaction with SLP-76 and LAT, where it is phosphorylated by Lck. Activated ITK then

phosphorylates Phospholipase C-

1 (PLC

1) at residue Y783.[4]

This phosphorylation event is the "master switch" for calcium mobilization. PLC

1 hydrolyzes PIP

into IP

and DAG.[4] IP
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triggers the release of intracellular calcium stores, activating the NFAT transcription factor
pathway, which drives cytokine production (IL-2, IL-17) and T-cell differentiation. Consequently,
ITK inhibition is a high-value therapeutic target for autoimmune diseases (e.g., psoriasis,
asthma) and T-cell malignancies.

ITK Signaling Pathway Visualization
The following diagram illustrates the critical node ITK occupies between proximal TCR

signaling and downstream calcium mobilization.
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Figure 1: The ITK signaling cascade. ITK acts as the gatekeeper for PLC
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1 activation and subsequent Calcium flux.

Biochemical Assay: ADP-Glo™ Kinase Assay[1][3]
[5][6][7][8]
For primary screening and IC

determination, we utilize the ADP-Glo™ Kinase Assay (Promega). This homogeneous,
luminescent assay measures ADP formation, which is directly proportional to kinase activity.[5]
It is preferred over fluorescence-based assays for library screening because it is resistant to
compound autofluorescence.

Assay Principle[1][3][8][9][10][11]
Kinase Reaction: ITK transfers phosphate from ATP to the Poly(Glu,Tyr) substrate,

generating ADP.

ADP-Glo Reagent: Terminates the reaction and depletes remaining unconsumed ATP.[3][5]

[6]

Detection Reagent: Converts the generated ADP back to ATP, which is then used by

luciferase to generate light.[1][3][5][6]

Materials & Reagents[1][3][5][6][11]
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Component Specification Recommended Source

Enzyme
Recombinant Human ITK

(GST-tagged)
BPS Bioscience / SignalChem

Substrate Poly(Glu, Tyr) 4:1 Sigma / Promega

Assay Buffer

40 mM Tris (pH 7.5), 20 mM

MgCl

, 0.1 mg/mL BSA, 50

M DTT

Prepare Fresh

ATP Ultra-Pure ATP (10 mM stock) Promega

Inhibitor Control
BMS-509744 (Specific ITK

Inhibitor)
Tocris / Selleckchem

Detection Kit ADP-Glo™ Kinase Assay Promega

Plate 384-well, white, low-volume Corning / Greiner

Experimental Protocol
Step 0: ATP

Determination (Pre-requisite) Before screening, determine the ATP

for your specific lot of ITK. Perform the assay with varying ATP concentrations (1

M – 500

M). For inhibition assays, use ATP at a concentration equal to the

(typically 10–25

M) to ensure sensitivity to ATP-competitive inhibitors.

Step 1: Preparation (Standard 10

L Reaction)
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Inhibitor Prep: Prepare 2.5x serial dilutions of test compounds in Assay Buffer (max DMSO

final conc. < 1%).

Enzyme Mix: Dilute ITK enzyme to 2 ng/

L (approx. 4-8 nM final) in Assay Buffer.

Substrate/ATP Mix: Prepare a mix of Poly(Glu,Tyr) (0.2 mg/mL final) and ATP (

concentration).

Step 2: The Reaction

Add 2.5

L of Inhibitor (or DMSO control) to the 384-well plate.

Add 2.5

L of ITK Enzyme Mix.

Control: Add buffer instead of enzyme to "No Enzyme" wells (Background).

Incubate for 10 minutes at RT (allows inhibitor binding).

Add 5.0

L of Substrate/ATP Mix to initiate the reaction.

Incubate for 60 minutes at Room Temperature (22-25°C).

Step 3: Detection

Add 10

L of ADP-Glo™ Reagent. Incubate 40 min at RT (Depletes ATP).[1]

Add 20

L of Kinase Detection Reagent.[7] Incubate 30 min at RT (Converts ADP
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ATP

Light).

Measure Luminescence (Integration time: 0.5–1.0 sec).

Data Analysis[3][10][11]
Signal-to-Background (S/B): (Mean Signal

/ Mean Signal

). Acceptable > 10.

Z-Factor:

. Acceptable > 0.5.

IC

Calculation: Fit data to a sigmoidal dose-response (variable slope) equation:

Cell-Based Assay: Calcium Flux in Jurkat T-Cells[12]
While biochemical assays measure enzyme inhibition, cell-based assays confirm membrane

permeability and functional disruption of the TCR pathway. We measure the blockade of

intracellular Ca

release following anti-CD3 stimulation.
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Figure 2: Workflow for the cell-based Calcium Flux assay.

Materials & Reagents[1][3][5][6][11]
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Component Specification

Cell Line
Jurkat E6-1 (Clone E6-1 is critical for robust

TCR signaling)

Calcium Dye
Fluo-4 AM or Calcium 6 Assay Kit (Molecular

Devices)

Stimulant Anti-human CD3 antibody (Clone OKT3)

Assay Buffer
HBSS + 20 mM HEPES + 0.1% BSA

(Probenecid optional to retain dye)

Positive Control Ibrutinib (Covalent) or BMS-509744 (Reversible)

Experimental Protocol
Step 1: Cell Preparation

Harvest Jurkat cells (log phase). Wash 2x with Assay Buffer (calcium-free initially if possible,

but HBSS is standard).

Resuspend at

cells/mL.

Step 2: Dye Loading

Add Fluo-4 AM (final 2-4

M) and Pluronic F-127 (0.02%).

Incubate 30 mins at 37°C in dark.

Wash cells 2x with Assay Buffer to remove excess dye.

Resuspend at

cells/mL in Assay Buffer containing 1 mM CaCl

.
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Step 3: Inhibitor Treatment

Aliquot cells into 96-well black/clear-bottom plates (Poly-D-Lysine coated helps retention).

Add test compounds.

Incubate 30 minutes at 37°C.

Step 4: Stimulation & Measurement (FLIPR or Plate Reader)

Place plate in reader (e.g., FLIPR Tetra, FlexStation, or EnVision).

Baseline: Record fluorescence (Ex 488nm / Em 525nm) for 20 seconds.

Injection: Inject Anti-CD3 (OKT3) to final 1-5

g/mL.

Read: Continuously record fluorescence for 180–300 seconds.

Data Analysis[3][10][11]
Calculate

F/F

or Max-Min fluorescence units.

Normalize to DMSO control (100% activity) and Unstimulated control (0% activity).

Expectation: Effective ITK inhibitors will blunt the sharp calcium peak typically seen 30-60

seconds after stimulation.

Troubleshooting & Optimization
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Issue Probable Cause Solution

Low Signal (Biochemical)
ATP concentration too high

(depletion failure)

Ensure ATP

1 mM. For inhibition, stick to

(10-25

M).

High Background

(Biochemical)

Impure Enzyme or ATP

contamination

Use Ultra-Pure ATP. Titrate

enzyme to ensure linearity.

No Calcium Flux (Cell)
Jurkat cells lost TCR

expression

Verify CD3 expression via Flow

Cytometry. Use Clone E6-1.

Inconsistent IC50 DMSO interference

Keep DMSO < 1%

(Biochemical) and < 0.5%

(Cell).

Compound Fluorescence
Interference in Fluorescence

assay

Switch to ADP-Glo

(Luminescence) which

mitigates this artifact.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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essential and advanced chemicals, empowering
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Contact our Ph.D. Support Team for a compatibility check
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